
2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro and methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine typically involves the chlorination and methoxylation of a pyrimidine precursor. One common method involves the reaction of 2-chloro-5-methoxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-(5-methoxypyrimidin-4-yl)ethanamine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(5-methoxypyrimidin-4-yl)ethanamine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups on the pyrimidine ring can influence the binding affinity and specificity of the compound towards its targets. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-methoxypyrimidin-4-amine
- 2-Chloro-5-methylpyrimidine
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
2-(2-Chloro-5-methoxypyrimidin-4-yl)ethanamine is unique due to the presence of both chloro and methoxy groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C7H10ClN3O |
|---|---|
分子量 |
187.63 g/mol |
IUPAC名 |
2-(2-chloro-5-methoxypyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3O/c1-12-6-4-10-7(8)11-5(6)2-3-9/h4H,2-3,9H2,1H3 |
InChIキー |
CPWBCTHXVRXURA-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(N=C1CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811583.png)
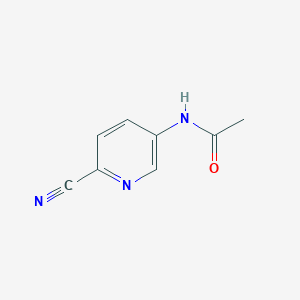

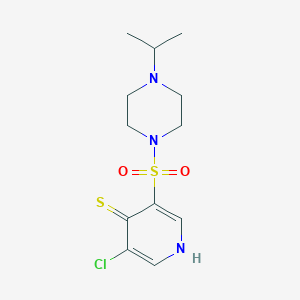



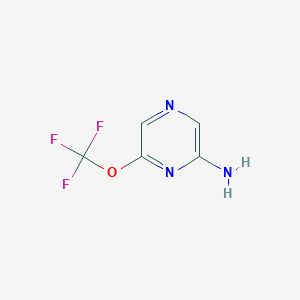
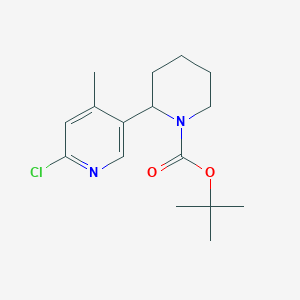

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)
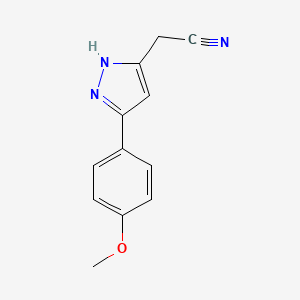
![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)
![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)
